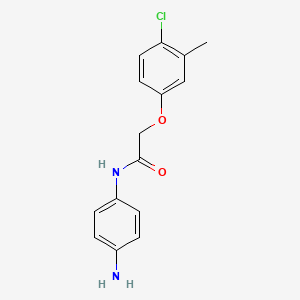

N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

描述

属性

IUPAC Name |

N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10-8-13(6-7-14(10)16)20-9-15(19)18-12-4-2-11(17)3-5-12/h2-8H,9,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCCFXUPYWVWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of Phenoxyacetamide Intermediate

The phenoxyacetamide moiety is commonly synthesized by reacting a halo-substituted acetamide (e.g., chloroacetamide derivative) with a substituted phenol under basic conditions. For instance, the reaction of 4-chloro-3-methylphenol with chloroacetyl derivatives proceeds via nucleophilic aromatic substitution facilitated by bases such as potassium hydroxide or sodium hydride in polar aprotic solvents (e.g., dimethyl sulfoxide or dioxane).

- Typical reaction conditions:

- Base: KOH or NaH

- Solvent: DMSO or dioxane

- Temperature: 60–120°C (commonly around 90°C)

- Reaction time: Overnight (approximately 12–16 hours)

This method is supported by the synthesis of related phenoxyacetamide derivatives, where the halide and phenol are mixed directly with solid KOH or sodium hydride to form the ether linkage.

Coupling with 4-Aminophenyl Moiety

The introduction of the 4-aminophenyl group can be achieved via two main routes:

Route A: Direct coupling of 4-aminophenylamine with phenoxyacetyl halide

The phenoxyacetyl halide (prepared from the corresponding carboxylic acid via reaction with thionyl chloride or oxalyl chloride) is reacted with 4-aminophenylamine under Schotten-Baumann conditions or in an organic solvent with a base to yield the acetamide linkage.

Route B: Reduction of a nitro-substituted precursor

Starting from 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, reduction with iron powder in glacial acetic acid/water mixture at 20–45°C for 1.5 hours effectively converts the nitro group to an amino group, yielding N-(4-aminophenyl)-2-chloro-N-methylacetamide with an 85% yield. This approach can be adapted for the 4-chloro-3-methylphenoxy derivative by first synthesizing the nitro precursor and then reducing it.

Representative Synthetic Route Example

Alternative Synthetic Approaches and Optimization

Microwave-assisted synthesis can be employed to reduce reaction times for coupling steps, particularly for sterically hindered or less reactive amines, by heating at 700 W for 3–5 minutes under solvent-free conditions.

Use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-carbonyldiimidazole (CDI), or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) can improve amide bond formation efficiency and reduce side reactions.

Control of reaction parameters such as temperature (generally room temperature to 90°C), solvent polarity, and reaction time is critical to maximize yield and minimize by-products.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Phenol substitution | 4-chloro-3-methylphenol | Starting phenol for phenoxyacetamide synthesis |

| Base for ether formation | KOH or NaH | Solid base in DMSO or dioxane |

| Reaction temperature | 60–120°C (commonly ~90°C) | Overnight reaction |

| Coupling agents | DCC, CDI, EDCI | Facilitate amide bond formation |

| Nitro reduction | Fe powder, glacial acetic acid, 20–45°C, 1.5 h | Efficient conversion to amino group |

| Yield | 75–85% | Depending on step and optimization |

Research Findings and Characterization Data

The reduction of nitro precursors to amino derivatives proceeds smoothly with iron powder and acetic acid, yielding products with melting points around 83–86°C and characteristic IR and NMR spectra confirming the amide and amino functionalities.

Spectroscopic analysis (IR, ^1H-NMR, ^13C-NMR, MS) confirms the structure of the synthesized compounds, with key signals including broad NH2 protons, aromatic protons, and characteristic carbonyl peaks.

The phenoxyacetamide linkage is stable under the reaction conditions, and side reactions such as hydrolysis or over-alkylation are minimized by careful control of reaction parameters.

化学反应分析

Types of Reactions

N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxy derivatives.

科学研究应用

N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

作用机制

The mechanism of action of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

相似化合物的比较

Structural Analogs in Antimicrobial Activity

Compounds derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide, such as N-(substituted benzylidene)-2-(4-chloro-3-methylphenoxy)acetamide (3a–e) and their cyclized thiazolidinone derivatives (4a–e), were synthesized and evaluated for antimicrobial activity.

Table 1: Antimicrobial Activity of Selected Analogs

| Compound | Substituent | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 3a | Benzylidene (4-Cl) | Moderate vs. S. aureus | |

| 4e | Thiazolidinone (4-NO₂) | High vs. E. coli |

Anticancer Phenoxy Acetamides

Phenoxy acetamide derivatives, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38), demonstrated potent anticancer activity against HCT-116, MCF-7, and PC-3 cell lines via MTT assays . In contrast, the target compound’s 4-aminophenyl group may favor different binding modes, such as hydrogen bonding with kinase domains or DNA intercalation. Another study on 2-(2-fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide (7d) highlighted IC₅₀ values of 1.8 µM against Caco-2 cells, suggesting that halogen and heterocyclic substituents enhance cytotoxicity .

Table 2: Anticancer Activity of Phenoxy Acetamides

| Compound | Cell Line (IC₅₀) | Key Substituents | Reference |

|---|---|---|---|

| 38 | HCT-116 (3.2 µM) | Quinazoline sulfonyl | |

| 7d | Caco-2 (1.8 µM) | Fluoro-phenoxy, thiadiazole |

Antiviral Quinazolinone Derivatives

Compound 7c (2-(4-chloro-3-methylphenoxy)-N-(4-oxo-1-phenylquinazolin-6-yl)acetamide) exhibited inhibitory activity against HCV NS5B polymerase, with a melting point of 255°C and purity confirmed via HPLC-UV . While the target compound shares the 4-chloro-3-methylphenoxy group, its 4-aminophenyl substituent may redirect activity toward other viral targets, such as SARS-CoV-2 main protease, as seen in pyridine-containing acetamides (e.g., 5RH3, binding affinity: −22 kcal/mol) .

Benzothiazole and Benzimidazole Derivatives

Benzothiazole-based analogs, such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide (10), showed marked activity against breast and colon cancer cell lines . The target compound’s 4-aminophenyl group lacks the benzothiazole ring but may compensate with enhanced π-π stacking interactions in DNA binding.

Substituent Effects on Pharmacological Properties

- Electron-Withdrawing Groups : N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide () combines chloro, fluoro, and methoxy groups, improving binding to hydrophobic pockets in enzymes .

Table 3: Substituent Impact on Physical Properties

| Compound | Substituent | Melting Point (°C) | LogP (Predicted) | Reference |

|---|---|---|---|---|

| 7c | Quinazolinone | 255 | 3.8 | |

| NSC190488 | Trifluoromethylphenyl | N/A | 4.2 |

Heterocyclic Modifications

Compounds like 2-(4-chloro-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide () feature thiazole sulfonamide groups, which may improve solubility and target specificity compared to the target compound’s simpler aminophenyl group .

生物活性

N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.74 g/mol. The compound features an amino group and a chloro-substituted phenoxy group, which are critical for its biological activity. The structural characteristics suggest that it may interact with various biological targets, including enzymes and receptors, leading to significant biological responses.

The mechanism of action for this compound is primarily based on its ability to bind to specific molecular targets within biological systems. The presence of the amino and chloro groups allows for potential interactions such as:

- Hydrogen Bonding : Facilitating interactions with enzyme active sites.

- Electron Transfer Reactions : Modulating the activity of various proteins involved in cellular processes.

These interactions can lead to both antimicrobial and anticancer effects, making it a candidate for further pharmacological development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that related acetamides can effectively inhibit bacterial growth against both Gram-positive and Gram-negative bacteria . The incorporation of chloro groups has been noted to enhance the antimicrobial efficacy of these compounds by stabilizing their interactions with target enzymes involved in bacterial cell wall synthesis.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| N-(4-fluoro-3-nitrophenyl)acetamide | 50 µg/mL | Klebsiella pneumoniae |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 25 µg/mL | Klebsiella pneumoniae |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound needs further investigation.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives have been tested against human cancer cell lines, showing varying degrees of cytotoxicity. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cells, particularly those expressing estrogen receptors .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | TBD |

| N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | CCRF-CEM (Leukemia) | 10 |

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial activity of various acetamides, including those with chloro substitutions. The results indicated that compounds with chloro groups exhibited enhanced activity against Klebsiella pneumoniae, suggesting that structural modifications could significantly impact efficacy .

- Anticancer Evaluation : In a comparative study involving several acetamide derivatives, it was found that specific modifications led to improved potency against breast cancer cell lines. For example, one compound demonstrated an IC50 value of 700 nM against MCF7 cells, indicating strong potential for therapeutic applications .

常见问题

Q. What synthetic routes are recommended for N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide?

- Methodological Answer : The compound is synthesized via a multi-step procedure involving coupling agents and controlled reaction conditions. For example:

- Step 1 : React 2-(4-chloro-3-methylphenoxy)acetic acid with 1,2-diaminobenzene using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM) at 25–30°C.

- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v:v).

- Step 3 : Purify intermediates via acid-base extraction and solvent evaporation.

Yields typically range from 65–80%, depending on steric and electronic effects of substituents .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- 1H/13C NMR : Peaks for aromatic protons (δ 6.8–7.4 ppm), acetamide carbonyl (δ ~170 ppm), and methyl/methoxy groups.

- Mass Spectrometry (FAB-MS) : Confirm molecular ion peaks (e.g., [M+1]+ at m/z 416.15) .

- Elemental Analysis : Validate C, H, N content (e.g., calculated C=66.48%, found C=66.41%) .

- Melting Point : Determined via digital apparatus (e.g., 255–262°C for derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and crystal packing?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs) reveals:

- Dihedral Angles : Between acetamide and aromatic rings (e.g., 10.8° for chloro-substituted derivatives), influencing solubility and reactivity.

- Hydrogen Bonding : N–H···O interactions stabilize crystal packing (e.g., bond length ~2.8 Å) .

- Data Table :

| Parameter | Value |

|---|---|

| Space group | P21/c |

| Bond length (C–O) | 1.224 Å |

| Torsion angle (C–N–C–O) | 172.3° |

Q. What strategies improve reaction yields with sterically hindered intermediates?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.

- Catalyst Optimization : Use 2,6-lutidine as a base to enhance TBTU efficiency.

- Extended Stirring : Stir intermediates for 12–24 hours to ensure complete conversion .

- Yield Comparison :

| Condition | Yield (%) |

|---|---|

| Room temperature | 65 |

| 0–5°C + 24h stirring | 82 |

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate using:

- DEPT-135 NMR : Differentiate CH, CH2, and CH3 groups in crowded spectra.

- X-ray Refinement : Apply SHELXL constraints (e.g., isotropic displacement parameters for H atoms) to resolve ambiguities in electron density maps .

- Case Study : Aromatic proton splitting in 1H NMR may conflict with X-ray data; refine torsion angles to confirm substituent orientation .

Q. What in vitro assays evaluate the compound’s biological activity?

- Methodological Answer :

- Cytotoxicity Assay : Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure IC50 values in cancer cell lines .

- Enzyme Inhibition : Screen against HCV NS5B polymerase via fluorescence-based assays (IC50 <10 µM for related derivatives) .

- Data Table :

| Assay Type | Result (IC50) | Cell Line/Enzyme |

|---|---|---|

| MTT | 12.5 µM | HepG2 |

| HCV NS5B Inhibition | 8.7 µM | Recombinant NS5B |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。